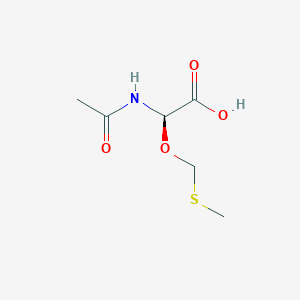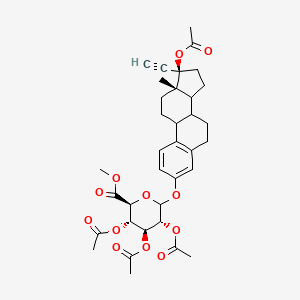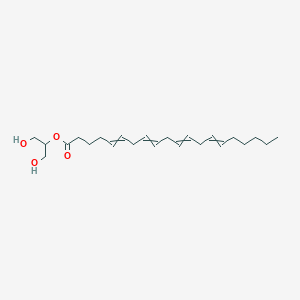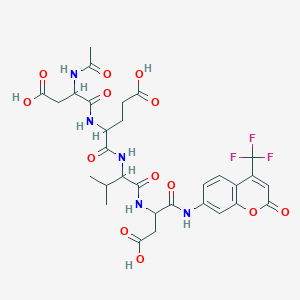
1,2-Ethanediamine, N,N,N',N'-tetramethyl-1,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE is an organic compound that belongs to the class of diamines It is characterized by the presence of two phenyl groups attached to an ethane backbone, with two amine groups substituted with methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE typically involves the reaction of benzaldehyde with methylamine in the presence of a reducing agent. One common method is the reductive amination of benzaldehyde using sodium cyanoborohydride as the reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol under mild conditions.
Industrial Production Methods
On an industrial scale, the production of (1S,2S)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical electrophiles used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
(1S,2S)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE has several scientific research applications, including:
Organic Synthesis: It is used as a chiral ligand in asymmetric synthesis.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Material Science: It is used in the synthesis of polymers and advanced materials.
Catalysis: The compound serves as a catalyst in various organic transformations.
Mecanismo De Acción
The mechanism of action of (1S,2S)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. It may also interact with cellular receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE: A stereoisomer with similar chemical properties but different biological activity.
N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE: A compound with a similar structure but lacking chirality.
Uniqueness
(1S,2S)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound in asymmetric synthesis and drug design.
Propiedades
IUPAC Name |
N,N,N',N'-tetramethyl-1,2-diphenylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-19(2)17(15-11-7-5-8-12-15)18(20(3)4)16-13-9-6-10-14-16/h5-14,17-18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLJZKKJRGGLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15286722.png)






![(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid](/img/structure/B15286775.png)
![2-(8-Hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B15286783.png)

